MFCD18323736

Description

Contextualization within Contemporary Chemical and Biological Research Paradigms

5-(4-propoxyphenyl)-1,3,4-oxadiazole-2-thiol belongs to the broader class of 1,3,4-oxadiazole (B1194373) derivatives. This family of heterocyclic compounds is a cornerstone in modern medicinal chemistry and materials science. jchemrev.com The 1,3,4-oxadiazole ring is a versatile scaffold known for its chemical stability and its presence in a variety of pharmacologically active molecules. jchemrev.comnanobioletters.com

Derivatives of 1,3,4-oxadiazole are being extensively investigated for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and anticonvulsant properties. jchemrev.comresearchgate.net Their significance is underscored by their inclusion in the structures of established drugs such as the HIV integrase inhibitor raltegravir (B610414) and the antihypertensive agent nesapidil. jchemrev.com The presence of the thiol group in 5-(4-propoxyphenyl)-1,3,4-oxadiazole-2-thiol offers additional avenues for chemical modification and biological interactions.

Historical Overview of Initial Academic Discovery and Research Trajectories Pertaining to 5-(4-propoxyphenyl)-1,3,4-oxadiazole-2-thiol

While a specific, seminal paper detailing the initial discovery of 5-(4-propoxyphenyl)-1,3,4-oxadiazole-2-thiol is not readily apparent in broad searches, the synthesis of the core 5-substituted-1,3,4-oxadiazole-2-thiol structure is a well-established chemical process. researchgate.net The principal synthetic route involves the reaction of an appropriate acylhydrazide with carbon disulfide in a basic solution, followed by acidification. researchgate.net

The general synthesis for compounds of this class can be outlined as follows:

Preparation of the corresponding 4-propoxybenzoyl hydrazide from a 4-propoxybenzoic acid derivative.

Cyclization of the hydrazide with carbon disulfide in the presence of a base like potassium hydroxide (B78521) to form the 1,3,4-oxadiazole-2-thiol (B52307) ring. researchgate.netuobaghdad.edu.iq

Research into 1,3,4-oxadiazole-2-thiol derivatives has been a continuous trajectory in organic and medicinal chemistry for several decades, with a significant focus on exploring how different substituents on the core structure influence their biological and physical properties. acs.orgresearchgate.net

Rationale for Continued Academic Investigation into 5-(4-propoxyphenyl)-1,3,4-oxadiazole-2-thiol

The continued academic interest in 5-(4-propoxyphenyl)-1,3,4-oxadiazole-2-thiol and its analogs is driven by the diverse pharmacological potential of the 1,3,4-oxadiazole scaffold. ijper.org The rationale for ongoing investigation is multifaceted and includes:

Broad-Spectrum Biological Activity: The 1,3,4-oxadiazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in potent, biologically active compounds. acs.orgunimi.it Research has demonstrated that derivatives of this scaffold exhibit a wide array of therapeutic properties. researchgate.net

Antimicrobial Potential: Many 1,3,4-oxadiazole derivatives have shown promising activity against various strains of bacteria and fungi. researchgate.netingentaconnect.com The search for new antimicrobial agents to combat drug-resistant pathogens is a significant driver of research in this area. researchgate.net

Anticancer Applications: Several studies have focused on the anticancer effects of 1,3,4-oxadiazole compounds. jchemrev.comnih.gov Some derivatives have been found to inhibit tumor growth and are being explored as potential cancer immunotherapies by targeting protein-protein interactions like PD-1/PD-L1. nih.gov

Antiparasitic Properties: Recent research has highlighted the potential of 1,3,4-oxadiazole derivatives as broad-spectrum antiparasitic agents, showing activity against parasites that cause diseases like Human African Trypanosomiasis, Leishmaniasis, and Malaria. acs.orgunimi.itacs.org

Enzyme Inhibition: These compounds have also been investigated as inhibitors of various enzymes, such as cholinesterases, which is relevant for the treatment of Alzheimer's disease. nih.gov

The specific propoxy and phenyl groups in 5-(4-propoxyphenyl)-1,3,4-oxadiazole-2-thiol are expected to modulate its lipophilicity and electronic properties, which in turn can influence its biological activity and pharmacokinetic profile.

Current Landscape of Scholarly Inquiry and Unaddressed Questions Surrounding 5-(4-propoxyphenyl)-1,3,4-oxadiazole-2-thiol

The current research landscape for 1,3,4-oxadiazole derivatives, including compounds like MFCD18323736, is vibrant and focused on several key areas.

Detailed Research Findings:

Synthesis of Novel Derivatives: A primary focus is on the design and synthesis of new analogs to explore structure-activity relationships (SAR). researchgate.netnih.gov For instance, research has shown that modifications at the thiol position or on the phenyl ring can lead to significant changes in biological activity. nih.gov

Mechanism of Action Studies: A significant unaddressed question for many of these compounds is their precise mechanism of action. While phenotypic screening can identify biological effects, further studies, including the use of chemical probes, are needed to identify the specific cellular targets. acs.orgunimi.it

In Vivo Efficacy and Preclinical Development: While many studies report promising in vitro activity, a crucial next step is to evaluate the efficacy of these compounds in animal models of disease. nih.gov This includes assessing their pharmacokinetic and toxicological profiles.

Development of Multi-Target Agents: There is a growing interest in developing compounds that can act on multiple targets simultaneously, which could be beneficial for treating complex diseases like cancer or neurodegenerative disorders. researchgate.net

Interactive Data Table: Biological Activities of 1,3,4-Oxadiazole Derivatives

| Compound Class | Biological Activity | Key Findings | References |

| 1,3,4-Oxadiazole-2-thiol derivatives | Antimicrobial, Cytotoxic, α-amylase inhibition, Antileishmanial, Protein kinase inhibition | Good microbial inhibition (MIC 6.25 µg/mL). Excellent antileishmanial activity. More active than standard in protein kinase inhibition. | researchgate.netingentaconnect.com |

| 1,3,4-Oxadiazole derivatives | Broad-spectrum antiparasitic | Low-micromolar IC50s towards T. brucei and Leishmania spp. Nanomolar IC50 against Plasmodium falciparum. | acs.orgunimi.itacs.org |

| Novel 1,3,4-oxadiazole derivatives | PD-1/PD-L1 Inhibition (Anticancer) | Compound II-14 showed an IC50 of 0.0380 μM. Showed synergistic effects with 5-FU in a mouse tumor model. | nih.gov |

| 1,3,4-oxadiazole-2-thiol derivatives | Cholinesterase Inhibition (Anti-Alzheimer's) | IC50 values in the micromolar range against AChE and BChE. Aromatic substitutions showed a profound effect on inhibitory potential. | nih.gov |

Unaddressed Questions:

What are the specific molecular targets of 5-(4-propoxyphenyl)-1,3,4-oxadiazole-2-thiol that are responsible for its potential biological activities?

How does the propoxy group specifically influence the pharmacokinetic properties and target engagement of this compound compared to other alkoxy substituents?

What is the in vivo efficacy and safety profile of this particular compound in relevant disease models?

Can the thiol group be leveraged for the development of covalent inhibitors or for creating prodrugs with improved properties?

Table of Compound Names

| Identifier/Trivial Name | Systematic Name |

| This compound | 5-(4-propoxyphenyl)-1,3,4-oxadiazole-2-thiol |

| Raltegravir | N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(1-methyl-1-(5-methyl-1,3,4-oxadiazole-2-carboxamido)ethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide |

| Nesapidil | 1-(4-(2-(3,4-dimethoxyphenyl)ethyl)phenyl)-5-(propan-2-yl)-1,3,4-oxadiazole |

| Carbon disulfide | Carbon disulfide |

| Potassium hydroxide | Potassium hydroxide |

| 4-propoxybenzoic acid | 4-propoxybenzoic acid |

| 4-propoxybenzoyl hydrazide | 4-propoxybenzoyl hydrazide |

Structure

3D Structure

Properties

IUPAC Name |

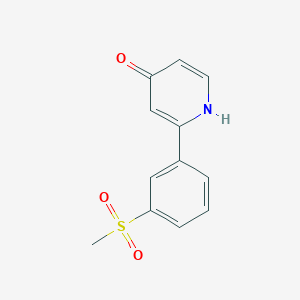

2-(3-methylsulfonylphenyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-17(15,16)11-4-2-3-9(7-11)12-8-10(14)5-6-13-12/h2-8H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIXTOCULNQRMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=O)C=CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00692727 | |

| Record name | 2-[3-(Methanesulfonyl)phenyl]pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261951-20-5 | |

| Record name | 2-[3-(Methanesulfonyl)phenyl]pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of Mfcd18323736

Established Synthetic Pathways for 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

The synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide has been approached through various classical methods, primarily focusing on the construction of the core 2-aminothiazole ring and the subsequent formation of the amide bond.

Classical Retrosynthetic Analysis and Key Disconnections for 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

A primary retrosynthetic disconnection of the target molecule is at the amide bond, separating the 2-aminothiazole-5-carboxylic acid moiety and 2-chloro-6-methylaniline. This approach, however, is less common due to potential reactivity issues with the free amino group on the thiazole (B1198619) ring during amide coupling.

A more prevalent retrosynthetic strategy involves the disconnection of the thiazole ring itself. This leads to two key synthetic routes:

Hantzsch Thiazole Synthesis Approach: This involves the reaction of a thiourea with an α-halocarbonyl compound. For the target molecule, this translates to a disconnection that breaks the C4-C5 and S1-C2 bonds of the thiazole ring, leading back to thiourea and a functionalized α-halocarbonyl precursor.

Pre-formed Thiazole Ring Approach: This strategy begins with a pre-existing 2-aminothiazole-5-carboxylate ester. The synthesis then focuses on the amidation of the ester or the corresponding carboxylic acid with 2-chloro-6-methylaniline.

Stepwise Reaction Mechanisms and Intermediates Characterization in 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Synthesis

One of the well-documented stepwise syntheses begins with the formation of an acrylamide intermediate. semanticscholar.org The reaction of 3-ethoxyacryloyl chloride with 2-chloro-6-methylaniline in the presence of a base like pyridine (B92270) yields (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide. This intermediate can be characterized by spectroscopic methods such as 1H NMR to confirm the formation of the amide bond and the presence of the vinyl ether moiety.

The subsequent and crucial step is the formation of the 2-aminothiazole ring. This is typically achieved through a Hantzsch-type synthesis. The (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide is treated with a brominating agent, such as N-bromosuccinimide (NBS), to form an α-bromo intermediate in situ. This is followed by the addition of thiourea, which acts as a binucleophile. The sulfur atom of thiourea first displaces the bromide, followed by an intramolecular cyclization where one of the amino groups attacks the carbonyl carbon of the acrylamide. A subsequent dehydration step then leads to the formation of the aromatic 2-aminothiazole ring. semanticscholar.org

An alternative pathway commences with ethyl 2-aminothiazole-5-carboxylate. patsnap.com The amino group is first protected, for example, with a benzyloxycarbonyl (Cbz) group. The ester is then hydrolyzed to the corresponding carboxylic acid. This carboxylic acid is activated, for instance, with methanesulfonyl chloride, and then reacted with 2-chloro-6-methylaniline to form the amide bond. The final step involves the deprotection of the amino group to yield the target compound. Each intermediate in this pathway, such as the N-protected thiazole and the final amide before deprotection, can be isolated and characterized to ensure the success of each synthetic step.

Optimization of Catalyst Systems and Reaction Conditions for 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Production

The optimization of reaction conditions is crucial for achieving high yields and purity of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Key parameters that have been investigated include the choice of solvent, base, temperature, and reaction time.

For the amidation reaction between 3-ethoxyacryloyl chloride and 2-chloro-6-methylaniline, solvents such as tetrahydrofuran (THF) are commonly used. The reaction is often performed at a reduced temperature (0-5 °C) to control the exothermic nature of the acylation and minimize side reactions. semanticscholar.org

In the thiazole ring formation step, the choice of solvent is critical. A mixture of dioxane and water has been reported to be effective for the reaction of the acrylamide intermediate with NBS and thiourea. semanticscholar.org The temperature is also a key factor, with the initial bromination often carried out at a lower temperature, followed by heating to facilitate the cyclization and dehydration steps.

For the synthetic route starting from ethyl 2-aminothiazole-5-carboxylate, the choice of activating agent for the carboxylic acid and the base for the subsequent amidation are important for optimization. The use of pyridine as both a solvent and a base for the amidation step has been documented. patsnap.com The temperature for this reaction is typically elevated to drive the reaction to completion.

| Synthetic Step | Reactants | Reagents/Catalysts | Solvent | Temperature | Yield |

| Amide Formation | 3-ethoxyacryloyl chloride, 2-chloro-6-methylaniline | Pyridine | Tetrahydrofuran | 0-20 °C | ~74% |

| Thiazole Formation | (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide, Thiourea | N-bromosuccinimide | 1,4-Dioxane/Water | -10 °C to heating | ~95% |

| Amide Formation | N-Cbz-2-aminothiazole-5-carboxylic acid, 2-chloro-6-methylaniline | Methanesulfonyl chloride | Pyridine | 0-80 °C | ~85% |

Novel and Green Chemistry Approaches to 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Synthesis

While established methods are effective, there is a growing interest in developing more sustainable and environmentally friendly synthetic routes.

Development of Sustainable and Environmentally Benign Synthetic Routes for 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

Research into greener synthetic methodologies for thiazole derivatives often focuses on the use of less hazardous solvents, catalyst-free conditions, or the use of reusable catalysts. For the synthesis of 2-aminothiazoles in general, approaches such as microwave-assisted synthesis and the use of greener solvents like polyethylene glycol (PEG) have been explored. While specific literature on the application of these green methodologies for the synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is not extensively available, the principles can be extrapolated.

For instance, the use of a one-pot synthesis, as demonstrated in some established methods, contributes to a greener process by reducing the number of work-up and purification steps, thereby minimizing solvent waste. semanticscholar.org Efforts to replace hazardous solvents like dioxane with more benign alternatives are a key area of green chemistry research.

Flow Chemistry and Continuous Synthesis Paradigms Applied to 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

The application of flow chemistry and continuous manufacturing processes in the pharmaceutical industry is expanding due to benefits such as improved safety, better heat and mass transfer, and enhanced process control. The synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, with its multi-step nature and the use of reactive intermediates, is a potential candidate for adaptation to a continuous flow process.

Biocatalytic and Chemoenzymatic Synthesis of MFCD18323736 Precursors

In the synthesis of complex molecules, biocatalysis and chemoenzymatic methods offer powerful tools for achieving high selectivity and efficiency. These approaches utilize enzymes or whole-cell systems to catalyze specific chemical transformations. For the synthesis of precursors to a target molecule, enzymes such as lipases, esterases, and oxidoreductases are commonly employed. These biocatalysts can introduce chirality, perform regioselective reactions, and operate under mild conditions, often reducing the need for protecting groups and minimizing waste.

The development of a biocatalytic or chemoenzymatic route would involve:

Enzyme Screening: Identifying suitable enzymes from natural sources or through protein engineering that can act on a potential starting material.

Reaction Optimization: Fine-tuning reaction parameters such as solvent, temperature, pH, and substrate concentration to maximize yield and selectivity.

Process Scale-up: Translating the optimized laboratory-scale reaction to a larger, more industrially viable process.

Structural Derivatization and Analog Design of this compound

Once a lead compound is identified, structural derivatization and the design of analogs are crucial steps in optimizing its properties for specific research applications.

Rational Design of this compound Analogs for Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies aim to understand how specific structural features of a molecule contribute to its biological activity or chemical properties. The rational design of analogs involves systematically modifying different parts of the parent molecule. This can include altering functional groups, changing the size or shape of the carbon skeleton, and introducing or removing stereocenters. By synthesizing and evaluating a library of such analogs, researchers can build a comprehensive SAR model.

Table 1: Hypothetical SAR Data for a Series of Analogs

| Analog | Modification | Relative Activity |

| Parent | - | 1.0 |

| Analog A | Methyl group added at R1 | 2.5 |

| Analog B | Hydroxyl group at R2 | 0.8 |

| Analog C | Phenyl ring at R1 | 5.2 |

Synthesis of Chemically Modified this compound Scaffolds for Enhanced Research Utility

Modifying the core structure, or scaffold, of a molecule can lead to new classes of compounds with improved characteristics. These modifications might be designed to enhance stability, improve solubility, or introduce new functionalities for further chemical manipulation. Common scaffold modifications include ring expansion or contraction, heteroatom substitution, and the fusion of additional ring systems. These efforts can expand the chemical space around the original molecule, providing valuable tools for chemical biology and medicinal chemistry research.

Advanced Synthetic Strategies for Stereoselective and Regioselective this compound Derivatives

For molecules with multiple functional groups or stereocenters, the ability to selectively modify specific positions is paramount. Advanced synthetic strategies are employed to achieve high levels of stereoselectivity (control over the 3D arrangement of atoms) and regioselectivity (control over the position of a reaction on a molecule).

Key strategies include:

Chiral auxiliaries: Temporary incorporation of a chiral molecule to direct a subsequent reaction to a specific stereochemical outcome.

Asymmetric catalysis: Use of chiral catalysts to favor the formation of one enantiomer or diastereomer over others.

Directing groups: Functional groups that are temporarily installed to direct a reagent to a specific position on the molecule.

Table 2: Comparison of Synthetic Strategies for a Key Transformation

| Strategy | Reagent/Catalyst | Diastereomeric Ratio | Yield (%) |

| Uncatalyzed | Reagent X | 1:1 | 75 |

| Chiral Auxiliary | Evans' Auxiliary | >95:5 | 85 |

| Asymmetric Catalysis | Chiral Lewis Acid | 90:10 | 92 |

Advanced Spectroscopic and Structural Elucidation of Mfcd18323736

Nuclear Magnetic Resonance (NMR) Spectroscopy for MFCD18323736 Research

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound such as this compound, a series of NMR experiments would be required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to understand its three-dimensional structure and dynamic behavior.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) in Structural Assignment of this compound

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information about the chemical environment of the hydrogen and carbon atoms. However, for a molecule with multiple aromatic and aliphatic protons and carbons, 2D NMR techniques are essential for definitive structural assignment.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) coupling networks, helping to identify adjacent protons within the dimethylpyridinone and methylsulfonylphenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the assignment of each carbon signal to its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation and the spatial relationship between the two ring systems.

A hypothetical data table for the ¹H and ¹³C NMR of this compound, based on its proposed structure, is presented below. It is important to note that these are predicted values and not from experimental data.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2/6-CH₃ | ~2.2 | ~20 |

| 3/5-H | ~6.2 | ~115 |

| 4-C=O | - | ~178 |

| 1'-C | - | ~140 |

| 2'-H | ~7.8 | ~125 |

| 3'-C | - | ~142 |

| 4'-H | ~7.9 | ~128 |

| 5'-H | ~7.7 | ~122 |

| 6'-H | ~7.9 | ~130 |

| SO₂-CH₃ | ~3.1 | ~44 |

Solid-State NMR Applications for this compound Polymorphs or Complex Formulations

Should this compound exist in different crystalline forms (polymorphs) or be part of a complex formulation, solid-state NMR (ssNMR) would be a valuable analytical technique. Unlike solution-state NMR, ssNMR provides information about the molecule's structure and dynamics in the solid phase. It can distinguish between different polymorphs, which may have different physical properties, and can characterize the interactions of the compound within a formulation matrix.

Dynamic NMR Studies of Conformational Dynamics and Intermolecular Interactions of this compound

The bond connecting the phenyl and pyridinone rings in this compound allows for rotational freedom, potentially leading to different stable conformations (atropisomers). Dynamic NMR studies, which involve recording NMR spectra at various temperatures, could provide information on the energy barrier to this rotation and the equilibrium between different conformers. These studies can also shed light on intermolecular interactions in solution.

Mass Spectrometry (MS) for this compound Investigations

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis of this compound

HRMS would be used to determine the exact mass of this compound with high precision. This allows for the calculation of its elemental composition, which serves as a confirmation of the chemical formula C₁₂H₁₁NO₃S. Analysis of the fragmentation pattern in the mass spectrum would provide clues about the compound's structure. For this compound, characteristic fragments would be expected from the cleavage of the bond between the two rings and the loss of the methylsulfonyl group.

Tandem Mass Spectrometry (MS/MS) for Elucidating this compound Structure and Related Compounds

Tandem mass spectrometry (MS/MS) would be employed for a more detailed structural analysis. In an MS/MS experiment, a specific ion (the parent ion) is selected, fragmented, and the resulting daughter ions are analyzed. This technique would allow for the systematic study of the fragmentation pathways of this compound, providing conclusive evidence for the connectivity of its different structural components. This would be particularly useful for distinguishing it from potential isomers.

Application of MS in Metabolomic or Proteomic Studies of this compound Interactions

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has been a pivotal tool in the metabolomic analysis of 4-O-methyl-honokiol (this compound), providing critical insights into its bioavailability, distribution, and metabolic impact.

Research has utilized targeted metabolomics to investigate the compound's effects within biological systems. In one key study, an LC-MS/MS method was developed to quantify 4-O-methyl-honokiol in the brains of mice following intraperitoneal administration. nih.gov This analysis demonstrated that the compound successfully crosses the blood-brain barrier, achieving significant concentrations in the brain. nih.gov The study further revealed that 4-O-methyl-honokiol selectively inhibits the COX-2-mediated oxygenation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), leading to a significant, dose-dependent increase in 2-AG levels in the brain without affecting other monitored metabolites. nih.gov These findings underscore the power of MS in elucidating the specific biochemical pathways modulated by 4-O-methyl-honokiol.

The following interactive table summarizes the brain concentration of 4-O-methyl-honokiol at 7 hours post-injection, as determined by LC-MS/MS. nih.gov

| Administered Dose (mg kg⁻¹) | Brain Concentration (pmol g⁻¹) |

| 3 | 120.1 |

| 10 | 239.8 |

| 20 | 350.2 |

In another application, LC-MS was used to monitor the uptake of 4-O-methyl-honokiol by medaka (Oryzias latipes) embryos. mdpi.com By measuring the disappearance of the compound from the conditioned growth media over 24 hours, researchers could quantify its absorption into the embryos. mdpi.com The analysis also detected the appearance of a new, unidentified molecule, suggesting that 4-O-methyl-honokiol is metabolized by the embryos. mdpi.com

While MS has been instrumental in these metabolomic studies, there is a notable lack of published research applying mass spectrometry to investigate the proteomic interactions of 4-O-methyl-honokiol. Proteomic approaches could provide valuable information on protein expression changes and identify direct protein targets of the compound, offering a more complete picture of its mechanism of action.

Vibrational Spectroscopy of this compound (Infrared and Raman)

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful non-destructive methods for obtaining a unique "fingerprint" of a molecule's structure and bonding environment.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprinting of this compound

While specific FTIR spectra for 4-O-methyl-honokiol are not extensively detailed in the available literature, data from its close structural analog, honokiol (B1673403), provides a strong basis for its vibrational fingerprint. mdpi.comnih.govdovepress.com The primary structural difference is the substitution of a hydroxyl group on one of the phenyl rings with a methoxy (B1213986) group in 4-O-methyl-honokiol.

The FTIR spectrum of honokiol shows characteristic absorption bands that can be extrapolated to 4-O-methyl-honokiol. mdpi.comnih.govdovepress.com The key difference in the spectrum of 4-O-methyl-honokiol would be the absence of one of the broad –OH stretching bands and the appearance of characteristic C-O-C stretching vibrations from the methoxy group, typically in the 1250-1000 cm⁻¹ region.

The table below details the characteristic FTIR peaks observed for the related compound, honokiol.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| ~3304 | O–H stretching | Phenolic Hydroxyl | mdpi.comnih.gov |

| ~1638 | C=C stretching | Alkene | mdpi.comnih.gov |

| ~1498 | C=C stretching | Aromatic Ring | mdpi.comnih.gov |

| ~1217 | C–O stretching | Phenolic Hydroxyl | mdpi.comnih.gov |

| ~908 | C–O stretching | Phenolic Hydroxyl | mdpi.comnih.gov |

FTIR analysis has been used to study the intramolecular hydrogen bonding in honokiol, which influences its antioxidant activity. acs.org A similar analysis of 4-O-methyl-honokiol would be valuable to understand how O-methylation alters these interactions and, consequently, its chemical reactivity.

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for this compound Characterization

There is currently no specific research available that details the Raman or Surface-Enhanced Raman Spectroscopy (SERS) characterization of 4-O-methyl-honokiol. However, these techniques hold significant potential for its analysis.

Raman spectroscopy complements FTIR by providing information on non-polar bonds and is less susceptible to interference from water, making it suitable for studying biological samples. researchgate.net A standard Raman spectrum of 4-O-methyl-honokiol would reveal sharp peaks corresponding to the aromatic ring vibrations, C-C and C=C stretching of the allyl side chains, and vibrations of the methoxy group.

SERS is an advanced technique that can dramatically amplify the Raman signal of a molecule adsorbed onto a metallic nanostructure, enabling detection at very low concentrations. researchgate.netmdpi.com This method could be particularly useful for detecting trace amounts of 4-O-methyl-honokiol in complex biological matrices or for studying its interaction with specific target surfaces, such as cell membranes or proteins. researchgate.net The development of a SERS-based detection method would require identifying suitable plasmonic substrates (e.g., gold or silver nanoparticles) and optimizing conditions for the reliable analysis of 4-O-methyl-honokiol. researchgate.net

In Situ Spectroscopic Monitoring of Chemical Reactions Involving this compound

Such methodologies could be applied to study the metabolism of 4-O-methyl-honokiol, monitor its degradation under various conditions, or observe its interaction with biological targets in real-time. For example, in situ monitoring could track the enzymatic modification of the compound or its binding to a receptor, offering a deeper understanding of its biochemical fate and mechanism of action.

X-ray Crystallography and Diffraction Analysis of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal information about bond lengths, bond angles, and stereochemistry.

Single-Crystal X-ray Diffraction for Absolute Structure Determination of this compound

Despite its importance for understanding structure-activity relationships, there is a notable absence of a published single-crystal X-ray diffraction structure for 4-O-methyl-honokiol in the scientific literature. nih.govresearchgate.net Multiple studies that have investigated the interaction of this compound with biological targets, such as cannabinoid receptors, have relied on molecular docking and computational models due to the unavailability of an experimental crystal structure. nih.govresearchgate.net

Obtaining a single crystal of 4-O-methyl-honokiol suitable for X-ray diffraction analysis would be a significant step forward. The resulting data would confirm its absolute configuration and provide precise details of its solid-state conformation. This experimental structure would serve as a crucial benchmark for validating and refining computational models used to predict its binding modes with various protein targets, thereby facilitating more accurate structure-based drug design efforts.

UV-Vis Spectroscopy and Chiroptical Techniques for this compound

Electronic Transitions and Chromophoric Analysis of this compound using UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a substance. bioglobax.comdrawellanalytical.com This absorption of light corresponds to the promotion of electrons from the ground state to higher energy excited states. bioglobax.com The specific wavelengths of light absorbed are characteristic of the electronic structure of the molecule, particularly the chromophores present. A chromophore is a part of a molecule responsible for its color.

The structure of this compound, 1-((3-(methylsulfonyl)phenyl)methyl)-4(1H)-pyridinone, contains several chromophoric groups, including the phenyl ring and the pyridinone ring. nist.gov The pyridinone ring, in particular, contains a conjugated system of double bonds (C=C and C=O), which is expected to give rise to characteristic UV-Vis absorption bands. masterorganicchemistry.com The electronic transitions typically observed in such systems include π → π* and n → π* transitions. The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, are less intense and appear at longer wavelengths. masterorganicchemistry.combath.ac.uk

A UV-Vis spectrum of this compound would be obtained by dissolving the compound in a suitable transparent solvent, such as ethanol (B145695) or acetonitrile (B52724), and measuring its absorbance at different wavelengths. bioglobax.com The resulting spectrum would be a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are important parameters that can be used for both qualitative and quantitative analysis.

Hypothetical UV-Vis Absorption Data for this compound

| Transition | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π → π* | ~230 | ~15,000 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Assessment of this compound

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to investigate the stereochemistry of chiral molecules. wikipedia.orgnih.gov A molecule is chiral if it is non-superimposable on its mirror image. While the molecular formula of this compound (C12H11NO3S) does not inherently indicate a chiral center, the possibility of chirality could arise from certain conformations or if the compound exists as a specific atropisomer.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org An achiral molecule will not exhibit a CD spectrum. However, if a chromophore is in a chiral environment, it will absorb left and right circularly polarized light to different extents, resulting in a CD signal. mit.edu The CD spectrum is a plot of the difference in absorbance (ΔA) or ellipticity (θ) versus wavelength. It provides information about the secondary structure of proteins and the absolute configuration of small organic molecules. nih.govnih.gov

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of optical rotation of plane-polarized light as a function of wavelength. mgcub.ac.in All chiral substances exhibit optical rotation. An ORD curve shows how the specific rotation of a compound changes with the wavelength of the light passing through it. researchgate.net The shape of the ORD curve, particularly in the region of an absorption band (an effect known as the Cotton effect), can be used to determine the absolute configuration of chiral molecules. nih.gov

If this compound were found to be chiral, CD and ORD spectroscopy would be essential tools for its stereochemical characterization. The analysis would involve dissolving the enantiomerically pure or enriched sample in a suitable solvent and measuring its CD and ORD spectra.

Hypothetical Chiroptical Data for a Chiral Analog of this compound

| Technique | Wavelength (nm) | Signal |

|---|---|---|

| CD | 290 | Positive Cotton Effect (Δε = +2.5) |

| ORD | 310 | Peak ([] = +500°) |

This table is for illustrative purposes only and does not represent actual experimental data for this compound or a chiral analog.

Mechanistic Investigations of Mfcd18323736 S Biological Interactions

Molecular Target Identification and Validation for MFCD18323736

GSK343 has been identified as a potent and selective inhibitor of the enhancer of zeste homolog 2 (EZH2). apexbt.comthesgc.orgselleckchem.com EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key player in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). apexbt.comoncotarget.com This methylation leads to transcriptional repression of target genes. apexbt.com The aberrant activity of EZH2 has been implicated in the development and progression of various cancers, making it an attractive therapeutic target. apexbt.comoncotarget.com

GSK343 exhibits high selectivity for EZH2, with a reported IC₅₀ value of 4 nM in cell-free assays. thesgc.orgselleckchem.comtocris.com Its selectivity for EZH2 is over 1000-fold higher than for other histone methyltransferases, with the exception of EZH1, for which it shows 60-fold selectivity. thesgc.orgselleckchem.com This selectivity is crucial for its use as a chemical probe to study the specific functions of EZH2. thesgc.org

While specific Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) data for the direct binding of GSK343 to EZH2 are not detailed in the provided search results, the potent and competitive nature of its inhibition strongly suggests a direct binding interaction. apexbt.comtocris.comcellsignal.com These techniques are instrumental in characterizing such interactions.

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes that occur upon molecular binding. youtube.comnih.gov An ITC experiment for GSK343 and EZH2 would provide a complete thermodynamic profile of the binding event, including the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). youtube.com

Although specific studies employing these techniques for GSK343 were not found, a study on AZ505, another EZH2 inhibitor, proposed the use of ITC for binding studies. ambeed.cn

Enzyme kinetic studies have been crucial in elucidating the mechanism of action of GSK343. These studies have revealed that GSK343 is a SAM-competitive inhibitor of EZH2. apexbt.comtocris.comrndsystems.com S-adenosyl-L-methionine (SAM) is the universal methyl donor for histone methyltransferases. oncotarget.com By competing with SAM for binding to EZH2, GSK343 effectively blocks the transfer of a methyl group to histone H3 at lysine 27. apexbt.comcellsignal.com

The inhibitory concentrations (IC₅₀) of GSK343 have been determined in various assays:

| Assay Type | Target | IC₅₀ | Reference |

| Cell-free assay | EZH2 | 4 nM | thesgc.orgselleckchem.comtocris.com |

| Cell-free assay | EZH1 | 60 nM | cellsignal.com |

| H3K27 methylation in HCC1806 cells | H3K27me3 | 174 nM | apexbt.comselleckchem.comcaymanchem.com |

| Cell proliferation in LNCaP cells | Cell Growth | 2.9 µM | apexbt.comselleckchem.com |

These data highlight the potent enzymatic inhibition of EZH2 by GSK343, which translates to cellular activity in reducing H3K27 methylation levels. apexbt.comselleckchem.com

The primary mechanism of GSK343 is the direct inhibition of the EZH2 enzyme, which is not a receptor. apexbt.com However, by modulating gene expression through its effect on histone methylation, GSK343 indirectly influences numerous downstream signaling pathways. apexbt.comoncotarget.com For instance, EZH2 is known to repress tumor suppressor genes. apexbt.com Inhibition of EZH2 by GSK343 can lead to the re-expression of these genes, thereby affecting various signaling cascades involved in cell growth and survival. apexbt.comoncotarget.com

Cellular Pathway Perturbations by this compound

The inhibition of EZH2 by GSK343 triggers a cascade of events within the cell, leading to significant perturbations in various cellular pathways.

Research has shown that GSK343 affects several key intracellular signaling cascades:

AKT/mTOR Pathway: In pancreatic cancer cells, GSK343 has been shown to induce autophagy and inhibit cell viability by downregulating the AKT/mTOR signaling pathway. spandidos-publications.comnih.gov

NF-κB Pathway: In glioblastoma cells, GSK343 treatment was found to reduce the expression of NF-κB and IKKβ, leading to an increase in IκB-α expression. mdpi.comnih.gov This modulation of the canonical and non-canonical NF-κB pathways contributes to its anti-tumor effects. mdpi.comnih.gov In oral squamous cell carcinoma cells, GSK343 also reduced NF-κB pathway activation. mdpi.com

Wnt/β-catenin Pathway: Studies in oral cancer have revealed that EZH2 is involved in the activation of the Wnt/β-catenin signaling pathway. mdpi.com GSK343 treatment led to a significant decrease in the levels of β-catenin and Wnt-1, indicating that its anti-cancer effects are, in part, mediated through the inhibition of this pathway. mdpi.com

c-Myc Regulation: In osteosarcoma cells, GSK343 was found to inhibit the expression of both EZH2 and c-Myc. nih.govtandfonline.com It also inhibited the expression of FUSE binding protein 1 (FBP1), which regulates c-Myc. nih.govtandfonline.com

The combined treatment of GSK343 with a REST inhibitor (X5050) in cancer cells led to a significant loss of topologically associated domains (TADs) and loops in the chromatin structure, which was associated with reduced levels of CTCF and TOP2A mRNA. nih.govresearchgate.netbiorxiv.org

GSK343 has been shown to significantly impact cell cycle progression and induce apoptosis in various cancer cell lines.

Cell Cycle Arrest: In glioma cells, GSK343 treatment was shown to induce G₀/G₁ arrest. oncotarget.com Similarly, in pancreatic cancer cells, GSK343 blocked cell cycle progression at the G1 phase. spandidos-publications.comnih.gov This was evidenced by an increase in the percentage of cells in the G1 phase and a reduction in the S-phase population. nih.gov

Induction of Apoptosis: GSK343 has been demonstrated to induce apoptosis in several cancer cell types.

In human epithelial ovarian cancer (EOC) cells, GSK343 treatment led to the induction of apoptosis. apexbt.com

In glioblastoma cells, GSK343 increased the expression of the pro-apoptotic protein Bax and, at higher concentrations, p53, while decreasing the anti-apoptotic protein Bcl-2. mdpi.comnih.gov

In osteosarcoma cells, GSK343 induced apoptosis by increasing the expression of cleaved Caspase-3 and poly ADP-ribose polymerase (PARP). nih.govtandfonline.com

In pancreatic cancer cells, treatment with GSK343 resulted in a significant increase in the percentage of apoptotic cells. spandidos-publications.comnih.gov

The following table summarizes the effects of GSK343 on key proteins involved in apoptosis:

| Cell Line | Protein | Effect of GSK343 | Reference |

| Glioblastoma (U87) | Bax | Increased | mdpi.comnih.gov |

| Glioblastoma (U87) | p53 | Increased (at 10 and 25 µM) | mdpi.comnih.gov |

| Glioblastoma (U87) | Bcl-2 | Decreased | mdpi.comnih.gov |

| Osteosarcoma | Cleaved Caspase-3 | Increased | nih.govtandfonline.com |

| Osteosarcoma | PARP | Increased | tandfonline.com |

Effects on Oxidative Stress and Antioxidant Defense Mechanisms by this compound

No publicly available scientific literature was found that details the effects of this compound on oxidative stress or antioxidant defense mechanisms. Research in this area would typically involve treating cells or organisms with the compound and measuring various biomarkers of oxidative stress. This could include quantifying the levels of reactive oxygen species (ROS), assessing damage to lipids and proteins, and measuring the activity of antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase. nih.gov Without such studies, any discussion of this compound's role in this context would be purely speculative.

Gene Expression and Proteomic Alterations Induced by this compound

There are no available transcriptomic profiling studies, such as those using RNA-sequencing, for this compound. Such an analysis would provide a global view of how the compound alters gene expression. nih.govnih.gov Researchers would typically compare the transcriptomes of treated versus untreated cells to identify which genes are upregulated or downregulated. arvojournals.org This information would offer insights into the cellular pathways affected by the compound.

No data from quantitative proteomic analyses of cells treated with this compound have been published. This type of research, often using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), would identify and quantify changes in the protein landscape of a cell upon exposure to the compound. nih.gov This would reveal post-transcriptional effects and provide a more direct understanding of the functional changes within the cell.

There is no information available regarding epigenetic modifications or chromatin remodeling associated with exposure to this compound. Studies in this field would investigate whether the compound can induce changes such as DNA methylation or histone modifications, which can have long-lasting effects on gene expression without altering the DNA sequence itself. nih.gov

Preclinical Research Applications of Mfcd18323736

In Vitro Cell-Based Models for MFCD18323736 Research

In vitro cell-based models are fundamental tools in the preclinical evaluation of novel chemical compounds. These systems, ranging from simple two-dimensional (2D) cell lines to complex three-dimensional (3D) organoids, provide a controlled environment to investigate the cellular and molecular mechanisms of action of a compound like this compound. They are instrumental in the early phases of drug discovery for assessing efficacy and elucidating biological pathways. nih.gov

Studies in Established Cell Lines for Mechanistic Cellular Responses to this compound

Established cell lines, which are populations of cells that can be maintained and grown in culture for an extended period, are often the first step in characterizing the biological activity of a new compound. thermofisher.com These cell lines, derived from various tissues and disease states such as cancer, offer a reproducible and cost-effective method for high-throughput screening and initial mechanistic studies. For a compound like this compound, researchers would typically use a panel of cell lines relevant to a specific therapeutic area. For instance, if this compound is being investigated as a potential anti-cancer agent, a variety of cancer cell lines would be employed.

Key mechanistic cellular responses that can be investigated using established cell lines include:

Cell Proliferation and Viability: Assays to determine if this compound inhibits the growth of cancer cells or induces cell death.

Apoptosis and Cell Cycle Analysis: Studies to understand if the compound triggers programmed cell death and at which phase of the cell cycle it exerts its effects. youtube.com

Signal Transduction Pathway Analysis: Investigating how this compound affects specific signaling pathways within the cell, such as those involved in growth, survival, and differentiation. nih.govnih.gov

Utilization of Primary Cell Culture Systems for Specific Biological Inquiries with this compound

Primary cell cultures involve isolating cells directly from living tissue and growing them in vitro. cloud-clone.comeppendorf.com Unlike established cell lines, primary cells have a finite lifespan and are considered to be more representative of the in vivo environment, retaining many of the physiological and biochemical characteristics of their tissue of origin. eppendorf.com This makes them an excellent model for more specific biological inquiries into the effects of this compound. kosheeka.com

Applications of primary cell cultures in the study of this compound could include:

Disease-Specific Models: Using primary cells from patients with a particular disease to assess the compound's efficacy in a more clinically relevant context. For example, primary cultures from renal cell carcinoma and normal renal cortex tissue have been used to study the expression of specific proteins. nih.gov

Toxicology Studies: Evaluating the potential toxicity of this compound on healthy, non-cancerous primary cells to determine its therapeutic window. kosheeka.com

Studying Cell-Type Specific Responses: Investigating whether the compound has different effects on various cell types within a tissue.

Application of 3D Cell Culture and Organoid Models in this compound Research

Three-dimensional (3D) cell culture models, including spheroids and organoids, represent a significant advancement over traditional 2D cultures. thermofisher.com These models more accurately mimic the complex architecture, cell-cell interactions, and microenvironment of native tissues. sigmaaldrich.commoleculardevices.com Organoids, in particular, are self-organizing 3D structures grown from stem cells that can differentiate into and organize themselves as organ-specific cell types, recapitulating aspects of organ function and development. sigmaaldrich.comcorning.comnih.gov

The use of 3D models for this compound research would offer several advantages:

Enhanced Physiological Relevance: Testing the compound on 3D models provides a better prediction of its in vivo efficacy and potential for drug resistance. thermofisher.com

Modeling Complex Diseases: Patient-derived organoids can be used to create "avatars" of a patient's disease, such as a tumor, allowing for personalized medicine approaches in testing the response to this compound. moleculardevices.com

Studying Development and Morphogenesis: Brain, intestinal, and lung organoids can be used to investigate the compound's effects on tissue development and regeneration. moleculardevices.comnih.gov

Table 1: Comparison of In Vitro Cell-Based Models for Compound Research

| Model Type | Description | Advantages | Limitations |

| Established Cell Lines | Immortalized cells grown in a 2D monolayer. | High-throughput, cost-effective, reproducible. | Lack of physiological relevance, genetic drift over time. thermofisher.com |

| Primary Cell Cultures | Cells isolated directly from tissue with a finite lifespan. cloud-clone.com | More representative of in vivo tissue, good for specific biological questions. eppendorf.com | Limited lifespan, more difficult to culture, ethical considerations. cloud-clone.com |

| 3D Cultures & Organoids | Cells grown in a 3D structure that mimics tissue architecture. moleculardevices.com | High physiological relevance, models complex cell interactions and microenvironments. thermofisher.comcorning.com | More complex and expensive to culture, can be less reproducible. thermofisher.com |

Co-culture Systems and Complex In Vitro Microenvironments for Intercellular Interaction Studies with this compound

Co-culture systems involve growing two or more different cell types together to study their interactions. frontiersin.org These systems are crucial for understanding how this compound might affect the complex interplay between different cells within a tissue, such as the communication between cancer cells and stromal cells in a tumor microenvironment. mdpi.com Microfluidic devices can be used to create sophisticated co-culture models that allow for precise control over the cellular microenvironment and the study of cell-cell signaling. mdpi.combiorxiv.org

Examples of co-culture applications for this compound research include:

Tumor-Immune Cell Interactions: Co-culturing cancer cells with immune cells (e.g., T-cells, macrophages) to see if the compound can enhance the immune system's ability to attack the tumor.

Studying the Blood-Brain Barrier: Using co-cultures of endothelial cells, pericytes, and astrocytes to model the blood-brain barrier and assess the compound's ability to cross it.

Investigating Gut Microbiome Interactions: A specialized device can be used to co-culture intestinal epithelial cells with gut bacteria to study how this compound might influence this complex ecosystem. shimadzu.com

In Vivo Animal Model Investigations of this compound

Selection and Justification of Model Organisms for this compound Studies

The choice of an animal model depends on the specific research question and the therapeutic target of this compound. mdpi.com Several factors are considered, including genetic similarity to humans, physiological relevance of the model to the disease being studied, and practical considerations such as cost and ethical implications. mdpi.com

Commonly used animal models in preclinical research include:

Mice: Due to their small size, short generation time, and the availability of a vast array of genetically engineered strains, mice are the most frequently used models in cancer research and immunology. nih.govnih.govnuvisan.com For example, xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely used to test the anti-tumor efficacy of new compounds. nuvisan.com

Rats: Rats are often used in toxicology and cardiovascular studies due to their larger size, which facilitates surgical procedures and sample collection. They are also used in oncology research. nuvisan.com

Zebrafish: The optical transparency of zebrafish embryos allows for real-time imaging of cellular processes and drug effects, making them a valuable tool for developmental biology and high-throughput screening. nih.gov

Non-human Primates: While their use is more restricted due to ethical and cost considerations, non-human primates are the most similar to humans and are often used in the final stages of preclinical testing, particularly for assessing immune responses and complex toxicities. nih.gov

The justification for selecting a particular model for studying this compound would be based on its ability to accurately recapitulate the human disease or biological process of interest. For instance, if this compound targets a specific human protein, a transgenic mouse model expressing that human protein might be the most appropriate choice. nih.gov

Table 2: Common Animal Models in Preclinical Research

| Model Organism | Key Characteristics | Common Research Areas | Justification for Use |

| Mouse | Small size, short lifespan, well-characterized genetics, numerous transgenic models. nih.gov | Cancer, immunology, genetics, infectious diseases. nih.govnuvisan.com | High genetic similarity to humans, ease of genetic manipulation. nih.gov |

| Rat | Larger than mice, more complex behaviors. | Toxicology, neurobiology, cardiovascular disease, oncology. nuvisan.com | Physiological and anatomical similarities to humans in certain systems. |

| Zebrafish | Rapid development, optical transparency of embryos. | Developmental biology, toxicology, high-throughput drug screening. nih.gov | Allows for real-time visualization of drug effects on a whole organism. |

| Non-human Primate | Highest physiological and genetic similarity to humans. | Immunology, infectious diseases, complex toxicology. nih.gov | Provides the most translatable data to human clinical trials. |

Exploratory Studies of Thiazole (B1198619) Derivatives' Influence in Established Disease Models

While no specific disease model studies for 4-octyl-1,3-thiazole-2-thiol have been documented, the broader class of thiazole derivatives has been extensively investigated in various preclinical models, demonstrating a wide array of potential therapeutic applications.

Antimicrobial and Antifungal Models: Thiazole derivatives have shown significant efficacy in models of bacterial and fungal infections. analis.com.mynih.gov For instance, certain thiazole compounds have demonstrated activity against strains like Staphylococcus aureus and Escherichia coli. analis.com.my The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. Some thiazole derivatives have also exhibited promising antifungal activity, comparable to existing treatments, in models of Candida infections. otavachemicals.com

Anticancer Models: A significant body of research points to the anticancer potential of thiazole derivatives. fabad.org.trnih.gov These compounds have been evaluated in various cancer cell lines, including those for liver, breast, and colon cancer. nih.govmdpi.comnih.gov The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation, such as tubulin polymerization. nih.gov For example, certain novel thiazole derivatives have been shown to be more potent than reference compounds like combretastatin (B1194345) A-4 in inhibiting tubulin polymerization. nih.gov

Anti-inflammatory Models: The anti-inflammatory properties of thiazole derivatives have also been explored. fabad.org.tr The presence of nitrogen and sulfur atoms in the thiazole ring is believed to contribute to this activity. analis.com.my

The following table summarizes the types of disease models in which thiazole derivatives have been studied.

| Disease Area | Example Model Organism/System | Observed Effects of Thiazole Derivatives |

| Bacterial Infections | In vitro cultures of S. aureus, E. coli | Inhibition of bacterial growth |

| Fungal Infections | In vitro cultures of Candida species | Antifungal activity |

| Cancer | Human cancer cell lines (e.g., HepG2, MCF-7) | Inhibition of cell proliferation, induction of apoptosis |

| Inflammation | Biochemical assays | Modulation of inflammatory pathways |

Identification and Validation of Pharmacodynamic Biomarkers for Thiazole Derivatives in Animal Models

Pharmacodynamic (PD) biomarkers are crucial for drug development as they provide measurable indicators of a drug's effect on its target. researchgate.net For the general class of thiazole derivatives, the identification of specific PD biomarkers is highly dependent on the therapeutic application being investigated.

In the context of anticancer therapy , potential PD biomarkers for thiazole derivatives that inhibit tubulin polymerization could include the assessment of cell cycle arrest at the G2/M phase or the quantification of apoptotic markers like activated caspases 3 and 9. nih.gov

For antimicrobial applications , a key PD biomarker would be the minimum inhibitory concentration (MIC), which measures the lowest concentration of the compound required to inhibit the visible growth of a microorganism. analis.com.myfabad.org.tr

The table below outlines potential pharmacodynamic biomarkers for thiazole derivatives based on their therapeutic area.

| Therapeutic Area | Potential Pharmacodynamic Biomarker | Method of Measurement |

| Oncology | Cell Cycle Arrest (G2/M phase) | Flow Cytometry |

| Apoptosis Induction (Caspase activation) | Western Blot, Immunohistochemistry | |

| Infectious Diseases | Minimum Inhibitory Concentration (MIC) | Broth microdilution assays |

Investigation of Thiazole Derivatives' Distribution and Metabolic Fate in Animal Tissues

The distribution and metabolic fate of a compound are critical aspects of its preclinical evaluation. While specific data for 4-octyl-1,3-thiazole-2-thiol is unavailable, general principles of thiazole metabolism can be considered.

Studies on other thiazole compounds in mice have shown that they can undergo metabolic transformations, including microsomal epoxidation of the C=C double bond, leading to the formation of various metabolites that are excreted in the urine. ontosight.ai The presence of an octyl group on 4-octyl-1,3-thiazole-2-thiol is likely to influence its lipophilicity, which in turn would affect its absorption, distribution, and metabolism. researchgate.net A higher lipophilicity may lead to greater penetration through biological membranes. researchgate.net

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for some thiazole derivatives have been performed to estimate their pharmacokinetic properties, including skin permeability and potential for crossing the blood-brain barrier. researchgate.net

This compound as a Biochemical Probe in Biological Systems

Biochemical probes are small molecules used to study biological processes. The thiazole-2-thiol scaffold present in 4-octyl-1,3-thiazole-2-thiol offers potential for its use as a biochemical probe due to the reactive nature of the thiol group.

Application of Thiazole-2-thiol Derivatives for Pathway Elucidation and Chemical Biology Studies

The thiol group is a nucleophile that can react with electrophilic species, making it a useful functional group for designing chemical probes. tandfonline.com Thiol-containing probes can be used to tag and identify proteins with which they interact, thereby helping to elucidate biological pathways. tandfonline.com For instance, a thiol-based probe can be designed to covalently bind to specific enzymes, allowing for their isolation and identification.

Computational and Theoretical Studies on Mfcd18323736

Quantum Chemical Calculations for MFCD18323736

Reaction Mechanism Predictions and Transition State Analysis of this compound Syntheses or Transformations

The synthesis of polysubstituted pyridines, such as this compound, can often proceed through various reaction pathways. Computational chemistry provides powerful tools to elucidate these mechanisms and identify the most energetically favorable routes. Methodologies like Density Functional Theory (DFT) can be employed to model the potential energy surface of a reaction, mapping out the energy changes as reactants transform into products.

A plausible synthetic route to 5-hydroxy-2-(3-methylsulfonylphenyl)pyridine (B6415494) could involve the condensation of a 1,5-dicarbonyl compound with an ammonia (B1221849) source, a variation of the Hantzsch pyridine (B92270) synthesis. researchgate.net Theoretical calculations can predict the thermodynamics and kinetics of such a reaction. For instance, the synthesis of pyridine from pyrylium (B1242799) salt has been investigated using DFT to determine the changes in enthalpy, entropy, and Gibbs free energy, indicating whether a reaction is spontaneous and exothermic. unjani.ac.id

Transition State Analysis: A critical aspect of reaction mechanism prediction is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. acs.org Transition state theory is fundamental to understanding reaction rates. acs.org Spectroscopic techniques combined with computational analysis can help characterize these fleeting structures. unjani.ac.id For a multi-step synthesis of this compound, each step would have a unique transition state. Computational modeling can predict the geometry and energy of these transition states, offering insights into the factors that control the reaction rate. For example, in the synthesis of some pyridine derivatives, the mechanism involves a series of tandem reactions, and computational analysis can help understand the regiochemistry and reaction control. core.ac.uk

While no specific transition state analysis for the synthesis of this compound is published, we can hypothesize a simplified, illustrative reaction step and the type of data that would be generated through computational analysis.

Hypothetical Transition State Analysis for a Key Synthetic Step

Let's consider a hypothetical key step in the synthesis of a precursor to this compound: the cyclization of an intermediate. The following table illustrates the kind of data that could be obtained from a computational study of this step.

| Parameter | Reactant | Transition State | Product |

| Relative Energy (kcal/mol) | 0.0 | 25.3 | -15.8 |

| Key Bond Distance (Å) | C-N: 3.1 | C-N: 2.2 | C-N: 1.4 |

| Vibrational Frequency (cm⁻¹) | Real | Imaginary (-350) | Real |

This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

Machine Learning and Artificial Intelligence Applications in this compound Research

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research and drug discovery. nih.gov These technologies can be applied to predict the properties of novel compounds, design new molecules with desired activities, and analyze vast datasets to uncover hidden relationships. researchgate.netresearchgate.net

Predictive Modeling for this compound Analogs and Their Potential Interactions

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, can be used to forecast the biological activity or physicochemical properties of analogs of this compound. nih.gov These models are built by training ML algorithms on datasets of molecules with known properties. researchgate.net

For instance, a predictive model could be developed to estimate the inhibitory activity of novel sulfonylphenyl pyridine analogs against a specific biological target. researchgate.net By analyzing the structural features that contribute to higher activity, researchers can prioritize the synthesis of the most promising candidates. Machine learning models like support vector machines and random forests have been used to predict the performance of pyridine-quinoline derivatives as corrosion inhibitors. researchgate.netdinus.ac.id

Illustrative Predictive Model Performance for Hypothetical Analogs

The following table demonstrates how the performance of a predictive model for a specific biological activity of this compound analogs might be evaluated.

| Model Type | R² (Training Set) | R² (Test Set) | Root Mean Square Error |

| Random Forest | 0.92 | 0.85 | 0.25 |

| Support Vector Machine | 0.88 | 0.82 | 0.31 |

| Neural Network | 0.95 | 0.83 | 0.28 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Data Mining and Advanced Analytics of Large-Scale this compound Related Datasets

Large chemical databases, such as PubChem and ChEMBL, contain information on millions of compounds. github.com Data mining techniques can be employed to search these vast datasets for compounds structurally similar to this compound and to identify potential biological activities or other relevant information. researchgate.netresearchgate.net

By analyzing patterns in large-scale datasets, researchers can:

Identify known biological targets for structurally related compounds.

Discover potential off-target effects.

Uncover novel structure-activity relationships. nih.gov

Find commercially available starting materials or synthetic intermediates.

The integration of data from various sources, including chemical structures, biological assays, and scientific literature, provides a powerful platform for generating new hypotheses and guiding future research on this compound and its derivatives. researchgate.net

Advanced Analytical Techniques for Mfcd18323736 Detection and Quantification in Research Matrices

Chromatographic Methods for Chemical Compound Analysis

Chromatography is a fundamental technique for the separation, identification, and quantification of individual components from a mixture. The choice of a specific chromatographic method depends heavily on the physicochemical properties of the analyte .

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the analysis of non-volatile or thermally unstable compounds. A typical HPLC method development and validation for a research compound would involve:

Column Selection: Choosing a stationary phase (e.g., C18, C8, HILIC) that provides optimal retention and selectivity for the target compound based on its polarity.

Mobile Phase Optimization: Systematically adjusting the composition and pH of the mobile phase (a mixture of solvents like acetonitrile (B52724) or methanol (B129727) and water with buffers) to achieve good peak shape and resolution from impurities. nih.govmedpharmres.com

Detector Selection: Utilizing a detector, such as a UV-Vis or Photodiode Array (PDA) detector, that is sensitive to the compound of interest. nih.gov

Validation: Performing a comprehensive validation according to established guidelines to ensure the method is accurate, precise, linear, and specific for its intended purpose. medpharmres.com

A hypothetical data table for HPLC validation might look like this:

Table 1: Hypothetical HPLC Method Validation Parameters

| Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (r²) | > 0.995 | 0.999 |

| Accuracy (% Recovery) | 80-120% | 98-105% |

| Intra-day Precision (%RSD) | < 2% | < 1.5% |

| Inter-day Precision (%RSD) | < 3% | < 2.5% |

| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | 0.1 µg/mL |

This table is for illustrative purposes only and does not represent data for MFCD18323736.

Gas Chromatography (GC) for Volatile Derivatives or Related Compounds

Gas Chromatography (GC) is the method of choice for compounds that are volatile or can be made volatile through derivatization. Key aspects of GC analysis include:

Column Selection: Typically, a capillary column with a specific stationary phase is chosen based on the analyte's volatility and polarity. nih.gov

Temperature Programming: The oven temperature is carefully controlled and ramped to ensure the separation of compounds with different boiling points. nih.gov

Injector and Detector Temperature: These are set high enough to ensure complete vaporization of the sample and prevent condensation. nih.gov

Chiral Chromatography for Enantiomeric Purity and Separation of Stereoisomers

For chiral compounds, which have non-superimposable mirror images (enantiomers), chiral chromatography is essential to separate and quantify each enantiomer. This is crucial as enantiomers can have different biological activities.

Chiral Stationary Phases (CSPs): Special columns with chiral selectors, often based on polysaccharides, are used to achieve separation. nih.gov

Mobile Phase: The choice of mobile phase can significantly impact the separation efficiency. nih.gov

Hyphenated Techniques in Chemical Analysis

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry, providing a high degree of sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification in Complex Research Samples

LC-MS/MS is an exceptionally powerful tool for detecting and quantifying compounds at very low concentrations in complex biological matrices. nih.govthermofisher.com

Ionization Source: An appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is selected to efficiently ionize the target molecule. researchgate.net

Mass Analyzer: A tandem mass spectrometer (MS/MS) allows for the selection of a specific parent ion and its fragmentation to produce characteristic product ions, greatly enhancing selectivity. nih.gov

Table 2: Hypothetical LC-MS/MS Parameters for a Research Compound

| Parameter | Setting |

|---|---|

| Ionization Mode | ESI Positive |

| Parent Ion (m/z) | To be determined |

| Product Ion (m/z) | To be determined |

| Collision Energy (eV) | To be optimized |

This table is for illustrative purposes only and does not represent data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis in Mixture Formulations

GC-MS is used for the definitive identification and quantification of volatile and semi-volatile compounds in mixtures. researchgate.netphcogj.com The mass spectrometer provides mass spectra of the separated components, which can be compared to spectral libraries for positive identification. nih.govthermofisher.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Microscale Analysis of this compound

Capillary Electrophoresis-Mass Spectrometry (CE-MS) represents a powerful and highly suitable technique for the analysis of the small molecule this compound, particularly in research settings where sample volume is limited. chromatographyonline.comuniversiteitleiden.nlsciex.com This microscale analytical method combines the high separation efficiency of capillary electrophoresis with the sensitive and specific detection capabilities of mass spectrometry. asiapharmaceutics.infonih.gov The fundamental principle of CE separation is based on the differential migration of analytes within a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. Analytes separate based on their charge-to-size ratio, a mechanism fundamentally different from chromatographic separations, thus providing complementary analytical information. chromatographyonline.comchromatographyonline.com

The primary advantage of CE-MS for analyzing this compound in research matrices is its minimal sample consumption. ubc.ca Often, only nanoliter volumes are injected from a sample size of just a few microliters. chromatographyonline.comsciex.com This is critically important in preclinical studies, such as those involving microfluidic cell culture models or single-cell analysis, where the amount of available biological material is inherently scarce. sciex.combioanalysis-zone.com For instance, a CE-MS method could be developed to quantify this compound in just a few microliters of mouse cerebrospinal fluid or from the lysate of a small number of cultured cells, allowing for multiple analyses from a single valuable sample. chromatographyonline.comchromatographyonline.com

For the specific analysis of this compound, a hypothetical CE-MS method would be developed by optimizing several key parameters. The background electrolyte (BGE) composition and pH would be selected to ensure the compound carries a sufficient charge for electrophoretic mobility and to achieve optimal separation from matrix components. Coupling to the mass spectrometer, likely via an electrospray ionization (ESI) interface, would provide high sensitivity and structural confirmation. universiteitleiden.nl The mass spectrometer would be operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to ensure specific and quantitative detection of this compound and its potential metabolites. The high resolving power of CE is particularly adept at separating polar and charged compounds, making it an excellent choice for profiling this compound, which, like many small molecule drugs, may fall into this category. bioanalysis-zone.comdiva-portal.org

| Parameter | Illustrative Condition for this compound Analysis | Rationale |

| Capillary | Fused-silica, 50 µm i.d., 75 cm length | Standard for small molecule analysis, providing good separation efficiency and heat dissipation. |

| Background Electrolyte (BGE) | 50 mM Ammonium Acetate, pH 4.5 | Volatile buffer compatible with MS; pH selected to promote ionization of the analyte. |